![molecular formula C17H14INO2 B2879078 N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 879574-99-9](/img/structure/B2879078.png)
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
Scientific Research Applications
Biological Activities and Applications The exploration of N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide derivatives in biological contexts reveals their potential as antimicrobial and anti-inflammatory agents. Idrees, Kola, and Siddiqui (2019) synthesized a series of innovative 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives and evaluated their in-vitro antibacterial activity. These compounds exhibited significant antibacterial properties, particularly against gram-negative and gram-positive bacterial strains, highlighting the compound's relevance in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).
Molecular Imaging and Radioligand Applications In the field of molecular imaging, derivatives of N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide have been investigated for their potential as radioligands. Matarrese et al. (2001) labeled quinoline-2-carboxamide derivatives with carbon-11, aiming to assess peripheral benzodiazepine type receptors in vivo using positron emission tomography (PET). These studies provide insights into the compound's utility in diagnostic imaging and the investigation of neurological disorders, underscoring its versatility in scientific research (Matarrese et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been shown to target specific enzymes or receptors, influencing their function and leading to various biological effects .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as oxidative cyclization . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as anti-inflammatory, antiviral, and anticancer activities .
Pharmacokinetics
Similar compounds have been shown to possess optimal lipophilicity for oral absorption, cell membrane penetration, and blood-brain barrier permeation .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Action Environment
The action, efficacy, and stability of N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances, pH levels, temperature, and other conditions in its environment .
properties
IUPAC Name |
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGFJQWPRYVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
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